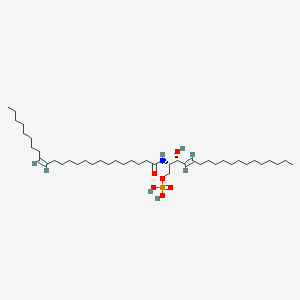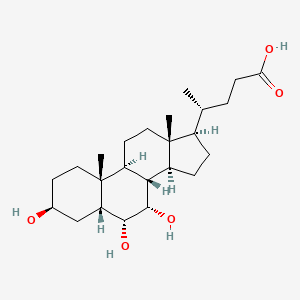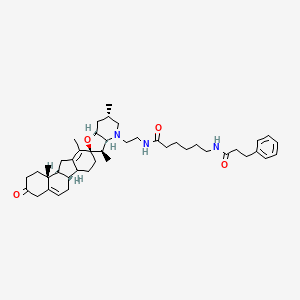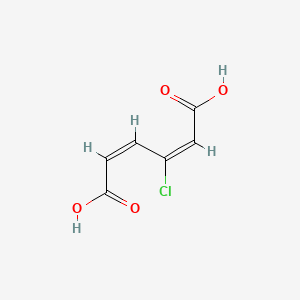
3-Chloro-cis,cis-muconic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-cis,cis-muconic acid is a 3-chloromuconic acid that is cis,cis-muconic acid substituted by a chloro substituent at position 3. It derives from a cis,cis-muconic acid. It is a conjugate acid of a 3-chloro-cis,cis-muconate(2-).
Wissenschaftliche Forschungsanwendungen
Biodegradation and Enzymatic Studies
- Muconate Cycloisomerase Activity: An enzyme named muconate cycloisomerase II, identified in Pseudomonas sp. B13, is involved in the cycloisomerization of 2- and 3-chloro-cis,cis-muconic acid, converting them into other compounds like maleoylacetic acid. This is significant for understanding the biodegradation of halogenated aromatic compounds (Schmidt & Knackmuss, 1980).
- Catabolic Pathway Exploration: A study on Pseudomonas stutzeri revealed the formation of 3-Chloropyrocatechol as a result of the oxidation of 2-chlorobenzoate, with 2-chloro-cis,cis-muconic acid being a product of this oxidation. This contributes to understanding the degradation pathways of chlorinated aromatic compounds (Kozlovsky & Kunc, 2008).
Polymer Synthesis and Material Science
- Renewable Unsaturated Polyesters: Research demonstrates that cis,cis-muconic acid, derived biologically from sugars and lignin-derived aromatic compounds, can be incorporated into polyesters. This is significant in the synthesis of unsaturated polyester resins and impacts the properties of these materials (Rorrer et al., 2016).
- Conversion to Bio-Adipic Acid for Nylon-6,6 Polymerization: Muconic acid's potential for conversion to adipic acid is highlighted. Adipic acid is a key component in Nylon-6,6 production, suggesting a pathway towards bio-based nylon via muconic acid (Vardon et al., 2016).
Eigenschaften
CAS-Nummer |
22752-96-1 |
|---|---|
Produktname |
3-Chloro-cis,cis-muconic acid |
Molekularformel |
C6H5ClO4 |
Molekulargewicht |
176.55 g/mol |
IUPAC-Name |
(2E,4Z)-3-chlorohexa-2,4-dienedioic acid |
InChI |
InChI=1S/C6H5ClO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |
InChI-Schlüssel |
ICMVYBXQDUXEEE-BXTBVDPRSA-N |
Isomerische SMILES |
C(=C\C(=O)O)\C(=C/C(=O)O)\Cl |
SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Kanonische SMILES |
C(=CC(=O)O)C(=CC(=O)O)Cl |
Synonyme |
3-chloro-cis,cis-muconate 3-chloro-muconate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S)-6-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-6-oxohexanoic acid](/img/structure/B1234109.png)
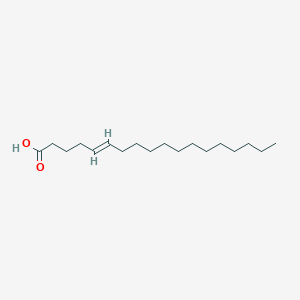
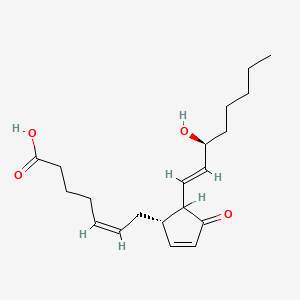
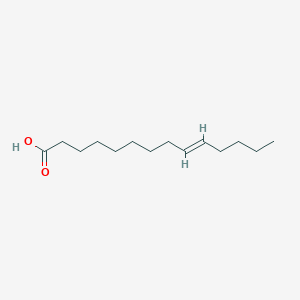
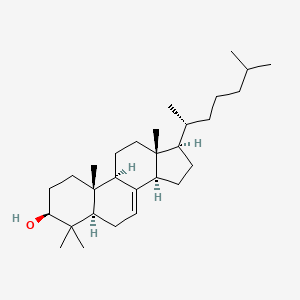
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)
![methyl (2E)-2-[1,11,16,21-tetrahydroxy-10,20,24,29-tetramethyl-5-(2-methylprop-1-enyl)-9,25-dioxo-4,8,27,28-tetraoxapentacyclo[17.7.1.13,7.111,15.021,26]nonacosan-13-ylidene]acetate](/img/structure/B1234122.png)
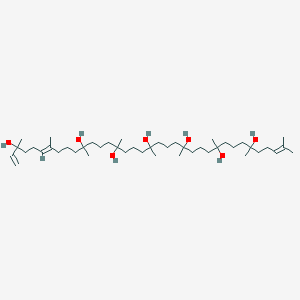
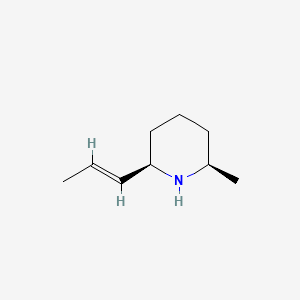
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycerol 3-(2-aminoethylphosphonate)](/img/structure/B1234126.png)

